2-Bromo-10H-phenothiazine

Description

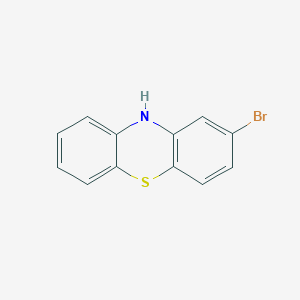

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVYXOFICMKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312367 | |

| Record name | 2-Bromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66820-95-9 | |

| Record name | 2-Bromo-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66820-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Bromo-10H-phenothiazine: A Technical Guide for Drug Discovery and Development

Executive Summary

2-Bromo-10H-phenothiazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. As a key intermediate in the synthesis of antipsychotic drugs and functional organic materials, its structural integrity and purity are paramount.[1][2] This technical guide provides an in-depth exploration of the spectroscopic techniques required for the unambiguous characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental choices and data interpretation, offering a holistic analytical strategy. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting both validated methodologies and the expected spectral signatures that confirm molecular identity and purity.

The Molecular Profile of this compound

Phenothiazine and its derivatives represent a class of compounds with significant therapeutic value, primarily known for their neuroleptic, antihistaminic, and antiemetic properties.[3][4] The introduction of a bromine atom at the 2-position of the 10H-phenothiazine core creates a versatile intermediate. This modification not only influences its biological activity but also provides a reactive handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the development of complex molecules.[1]

The tricyclic, non-planar "butterfly" structure of the phenothiazine core is a defining feature.[5] Understanding the electronic and steric effects of the bromine substituent is crucial for interpreting the resulting spectroscopic data.

Caption: Key structural features of this compound.

Synthesis and Analytical Sample Preparation

A robust analytical characterization begins with a pure sample. This compound is commonly synthesized via the electrophilic bromination of 10H-phenothiazine, often using N-bromosuccinimide (NBS) as the brominating agent.[1]

Protocol 2.1: Purification for Spectroscopic Analysis

-

Reaction Quench & Extraction: Following synthesis, the crude reaction mixture is quenched with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess bromine) and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Chromatographic Purification: The extracted organic phase is concentrated in vacuo. The resulting crude solid is subjected to column chromatography on silica gel.

-

Rationale: This step is critical for removing unreacted starting material, isomeric byproducts (e.g., 3-bromo-phenothiazine), and di-brominated species. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically employed to achieve effective separation.

-

-

Recrystallization: Fractions containing the pure product, as identified by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield analytically pure crystals.

-

Drying: The purified solid is dried under high vacuum to remove residual solvents, which could otherwise interfere with spectroscopic measurements, particularly ¹H NMR.

Core Spectroscopic Techniques for Structural Elucidation

The confirmation of the structure and purity of this compound is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[6] DMSO-d₆ is particularly useful as it can help in observing the N-H proton, which may exchange too rapidly in other solvents.

-

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Expected ¹H NMR Signatures: The asymmetric nature of the molecule means all seven aromatic protons are chemically distinct. The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.7-7.5 ppm) and a characteristic signal for the N-H proton.

Expected ¹³C NMR Signatures: A proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the aromatic framework, as symmetry is absent.[7] The chemical shifts provide insight into the electronic environment of each carbon.

| Table 1: Predicted NMR Spectral Data for this compound | | :--- | :--- | :--- | | Technique | Expected Chemical Shift (δ, ppm) | Key Structural Information | | ¹H NMR | ~8.0 - 9.0 (broad singlet, 1H) | N-H proton of the phenothiazine core. | | | ~6.7 - 7.5 (multiplets, 7H) | Aromatic protons. Protons on the brominated ring will be influenced by the electronegativity and anisotropic effects of bromine. | | ¹³C NMR | ~140 - 145 | Carbons directly bonded to Nitrogen (C-N). | | | ~110 - 135 | Aromatic carbons (C-H and C-C). | | | ~115 (approx.) | Carbon bearing the bromine (C-Br), expected to be shifted upfield relative to a C-H due to the "heavy atom effect". |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.[8]

Experimental Protocol:

-

Instrumentation: A standard FTIR spectrometer equipped with either a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the potential moisture interference associated with KBr pellets.[9]

-

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected FTIR Signatures: The IR spectrum provides a distinct fingerprint for this compound, confirming the presence of key functional groups. Data from the closely related 2-chlorophenothiazine suggests the following characteristic peaks.[9][10]

| Table 2: Expected FTIR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation | | N-H Stretch | ~3340 | A sharp to moderately broad peak indicating the secondary amine. | | Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks characteristic of sp² C-H bonds. | | Aromatic C=C Stretch | 1570 - 1600, 1460 - 1480 | Multiple sharp bands from the vibrations of the aromatic rings. | | C-N Stretch | 1240 - 1260 | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. | | Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong bands whose positions are diagnostic of the aromatic substitution patterns. | | C-S Stretch | ~680 | Often weak, related to the thioether linkage. | | C-Br Stretch | 550 - 650 | Confirms the presence of the carbon-bromine bond. The position is lower than a C-Cl stretch due to the higher mass of bromine.[3] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[11]

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecules. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass.

-

Sample Introduction: The sample is introduced into the ionization chamber, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.[12]

Expected Mass Spectrum Signatures: The molecular weight of C₁₂H₈BrNS is approximately 277.96 g/mol . The most crucial diagnostic feature in the mass spectrum will be the isotopic pattern of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope.[13] Therefore, we expect to see strong peaks at approximately m/z 277 and m/z 279 . This M/M+2 pattern is an unambiguous indicator of the presence of one bromine atom.

-

Key Fragments: Fragmentation in phenothiazines can occur through various pathways. Expected fragmentation includes:

-

[M-Br]⁺: Loss of the bromine radical (m/z ~198).

-

[M-H]⁺: Loss of a hydrogen atom (m/z 276/278).

-

[M-S]⁺: Loss of the sulfur atom.

-

| Table 3: Expected Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Ion | Expected m/z | Interpretation | | [M]⁺ | ~277 and ~279 | Molecular ion peak cluster, showing the characteristic 1:1 ratio for a single bromine atom. | | [M-Br]⁺ | ~198 | Loss of a bromine radical, indicating the phenothiazine core. | | [M-H-S]⁺ | ~166 | Subsequent loss of sulfur from a fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's π-system.[14]

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-grade solvent (e.g., acetonitrile, methanol, or ethanol). Use matched quartz cuvettes for the sample and a solvent blank.[9]

-

Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.

Expected UV-Vis Signatures: The phenothiazine core has a characteristic absorption profile. Based on data for unsubstituted phenothiazine (λmax = 252, 316 nm) and 2-chlorophenothiazine (λmax = 256, 322 nm), this compound is expected to exhibit two primary absorption bands.[5][9]

-

π → π* Transitions: These are high-energy transitions within the aromatic rings, resulting in strong absorption bands.

-

n → π* Transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and sulfur heteroatoms.

| Table 4: Expected UV-Vis Absorption Data for this compound | | :--- | :--- | :--- | | λmax 1 | ~255 - 260 nm | Intense absorption from a π → π* transition. | | λmax 2 | ~320 - 325 nm | Weaker absorption, likely from an n → π* transition. |

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for the spectroscopic characterization.

This integrated approach ensures trustworthiness. For example, the presence of bromine suggested by the M/M+2 pattern in the mass spectrum is corroborated by the C-Br vibrational band in the FTIR spectrum and the electronic perturbations observed in the NMR and UV-Vis spectra relative to the unsubstituted parent compound.

Conclusion

The successful characterization of this compound is a foundational step for its application in pharmaceutical and materials science research. A multi-technique spectroscopic approach is non-negotiable for ensuring quality and validating molecular identity. By combining the molecular weight and bromine isotopic data from Mass Spectrometry, the functional group fingerprint from FTIR, the electronic signature from UV-Vis, and the detailed atomic connectivity from NMR, researchers can achieve an unambiguous and robust confirmation of the target structure. This guide provides the protocols and interpretive framework necessary to confidently perform this critical analysis.

References

- Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature - Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.

- Saraf, S., Khan, M. A., & Al-nousaui, S. (1983). INFRARED SPECTRA OF PHENOTHIAZINES. HETEROCYCLES, 20(2), 283.

- Swoboda, D., Nycz, J. E., Karaush-Karmazin, N., Minaev, B., Kusz, J., & Keglevich, G. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519.

- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1381-1392.

- Synthesis, spectral, energetic and reactivity properties of phenothiazines: Experimental and computational approach. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 651-663.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Prakash, G., & Sharma, V. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(2), 547-553.

- Pajuelo, O., Gonzalez-Perez, L. A., & Barra, M. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 84(3), 635-42.

- Mass Spectrometry Fragmentation Patterns. (2023). Science Ready.

- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- This compound CAS#: 66820-95-9. (n.d.). ChemWhat.

- 2,7-bis(2-bromoethyl)-10-methyl-10H-phenothiazine [FTIR]. (n.d.). SpectraBase.

- Gonzalez-Perez, L. A., & Barra, M. (2008). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Journal of photochemistry and photobiology. A, Chemistry, 197(1), 51-57.

- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2000). Magnetic Resonance in Chemistry, 38(2), 137-140.

- Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. (2002). International Journal of Quantum Chemistry, 89(4), 369-380.

- Table of Characteristic IR Absorptions. (n.d.).

- Interpretation of mass spectra. (n.d.).

- 12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts.

- differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). Chem Help ASAP [Video]. YouTube.

- SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2008). J Photochem Photobiol A Chem, 197(1), 51-57.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- Fluorogenic Phenothiazine-Derivative as Radical Sensors. (2022). ChemRxiv.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- 3,7-dibromo-10H-phenothiazine. (n.d.). PubChem.

- Phenothiazine. (n.d.). NIST WebBook.

- UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.). ResearchGate.

- Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org.

- Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). (n.d.). ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. uni-saarland.de [uni-saarland.de]

- 13. whitman.edu [whitman.edu]

- 14. iivs.org [iivs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-10H-phenothiazine. As a cornerstone of structural elucidation in organic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework of pharmaceutical compounds. Phenothiazine and its derivatives are a class of compounds with significant pharmacological importance, and a thorough understanding of their spectral characteristics is crucial for quality control, metabolite identification, and the development of new therapeutic agents.[1][2] This document will delve into the theoretical underpinnings of the NMR data, present predicted spectral parameters, and outline a standard experimental protocol for data acquisition.

The Molecular Architecture of this compound and the Role of NMR

This compound belongs to the heterocyclic family of phenothiazines, characterized by a tricyclic structure with a central thiazine ring flanked by two benzene rings. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10. The bromine atom at position 2 introduces an electronic perturbation that significantly influences the chemical environment of the nearby protons and carbons, making NMR spectroscopy an ideal tool for confirming its substitution pattern.

The non-planar, butterfly-like conformation of the phenothiazine core, coupled with the electronic effects of the bromine substituent, results in a complex and informative NMR spectrum.[3] Analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon in the molecule.

"C4a" -- "C10a"; "C10a" -- "N10"; "N10" -- "C9a"; "C9a" -- "C5a"; "C5a" -- "S1"; "S1" -- "C4a"; "C1" -- "C2" -- "C3" -- "C4" -- "C4a" -- "C1"; "C5a" -- "C6" -- "C7" -- "C8" -- "C9" -- "C9a" -- "C5a"; }

Figure 1: Numbering scheme for the this compound core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the seven aromatic protons, and a broader signal for the N-H proton.[4] The bromine atom at C-2 will exert a deshielding inductive effect and a shielding mesomeric effect, primarily influencing the protons on the same ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.20 | d | J(H1-H3) ≈ 2.5 (meta) |

| H-3 | ~6.90 | dd | J(H3-H4) ≈ 8.5 (ortho), J(H3-H1) ≈ 2.5 (meta) |

| H-4 | ~6.80 | d | J(H4-H3) ≈ 8.5 (ortho) |

| H-6 | ~7.10 | td | J(H6-H7) ≈ 7.5 (ortho), J(H6-H8) ≈ 1.5 (meta) |

| H-7 | ~6.95 | td | J(H7-H6) ≈ 7.5 (ortho), J(H7-H8) ≈ 8.0 (ortho), J(H7-H9) ≈ 1.5 (meta) |

| H-8 | ~7.15 | dd | J(H8-H7) ≈ 8.0 (ortho), J(H8-H6) ≈ 1.5 (meta) |

| H-9 | ~6.85 | d | J(H9-H8) ≈ 7.5 (ortho) |

| N-H | ~8.0 (variable) | br s | - |

Disclaimer: These are predicted values based on data from analogous compounds such as 2-chlorophenothiazine and general principles of NMR spectroscopy. Actual experimental values may vary.

Rationale for ¹H NMR Assignments

-

Aromatic Protons (H-1, H-3, H-4): The protons on the brominated ring are the most affected. H-1 is expected to be a doublet due to meta-coupling with H-3. H-3 will appear as a doublet of doublets, showing both ortho-coupling to H-4 and meta-coupling to H-1. H-4 will be a doublet due to ortho-coupling with H-3.

-

Aromatic Protons (H-6, H-7, H-8, H-9): The protons on the unsubstituted ring will exhibit a more typical pattern for a disubstituted benzene ring. H-6 and H-7 are predicted to be triplets of doublets, while H-8 will be a doublet of doublets and H-9 a doublet.

-

N-H Proton: The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift can be highly dependent on solvent and concentration.

Figure 2: Key ¹H-¹H coupling relationships in this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. A total of 12 signals are expected, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the heteroatoms (N and S) and the bromine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128.0 |

| C-2 | ~115.0 |

| C-3 | ~127.5 |

| C-4 | ~116.0 |

| C-4a | ~142.0 |

| C-5a | ~143.0 |

| C-6 | ~122.0 |

| C-7 | ~127.0 |

| C-8 | ~123.0 |

| C-9 | ~115.5 |

| C-9a | ~126.0 |

| C-10a | ~122.5 |

Disclaimer: These are predicted values based on data from analogous compounds and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

Rationale for ¹³C NMR Assignments

-

C-2 (ipso-Carbon): The carbon directly attached to the bromine atom (C-2) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect".

-

Carbons bonded to Heteroatoms (C-4a, C-5a, C-9a, C-10a): These carbons, being adjacent to the nitrogen and sulfur atoms, will be deshielded and appear at lower field.

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-130 ppm.[5][6] Their precise chemical shifts are influenced by the combined electronic effects of the substituents and heteroatoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenothiazine derivatives.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

"SamplePrep" -> "DataAcquisition"; "DataAcquisition" -> "DataProcessing"; "DataProcessing" -> "SpectralAnalysis"; "SpectralAnalysis" -> "StructureElucidation"; }

Figure 3: General workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the influence of the molecular structure and the bromine substituent on the NMR parameters, researchers can confidently identify and characterize this important pharmaceutical building block. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for accurate structural analysis and quality control in drug development. While the presented spectral data is predictive, it serves as a valuable reference for the interpretation of experimentally obtained spectra.

References

- Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. The Royal Society of Chemistry.

- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate.

- 2-Chlorophenothiazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.

- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.

- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. The Royal Society of Chemistry.

- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central.

- A guide to 13C NMR chemical shift values. Compound Interest.

- 7-Bromo-2-chlorophenothiazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). ResearchGate.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- 1H NMR Chemical Shift. Oregon State University.

- 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives | Request PDF. ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.

- 2-Acetyl-phenothiazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115. PubChem.

- (PDF) Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. ResearchGate.

- Phenothiazine. NIST WebBook.

Sources

- 1. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Bromo-10H-phenothiazine and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the crystallographic analysis of brominated phenothiazine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. While a definitive crystal structure for 2-Bromo-10H-phenothiazine is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, this guide will utilize the closely related structure of 3,7-dibromo-10H-phenothiazine (CSD Entry: 732813) as a practical exemplar to detail the complete workflow of single-crystal X-ray diffraction analysis.[1] The principles and methodologies described herein are directly applicable to the structural elucidation of this compound, should suitable single crystals be obtained.

Introduction: The Significance of Crystal Structure in Phenothiazine Chemistry

Phenothiazine and its derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a bromine substituent onto the phenothiazine scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, governs a multitude of bulk properties critical for drug development, including solubility, stability, dissolution rate, and bioavailability. A thorough understanding of the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and the potential for co-crystal formation, all of which are pivotal for rational drug design and formulation.

This technical guide will navigate the reader through the essential steps of crystal structure analysis, from the foundational principles of X-ray diffraction to the advanced interpretation of crystallographic data, using a relevant case study to illustrate the practical application of these techniques.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous and systematic experimental workflow. The following sections delineate the critical stages of this process.

Synthesis and Crystallization of Brominated Phenothiazines

The synthesis of this compound can be achieved through various established synthetic routes, often involving the bromination of the parent 10H-phenothiazine molecule. The final and most crucial step for crystallographic analysis is the growth of high-quality single crystals.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is paramount. A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a clean, dust-free vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that includes a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting the formation of crystals.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

The quality of the resulting crystals is assessed under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible defects for X-ray diffraction analysis.

Caption: A generalized workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a unique diffraction pattern that is dependent on the crystal's internal structure.

Data Collection Strategy:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: 100(2) K.

-

Data Collection Software: The data collection strategy is typically determined by the software accompanying the diffractometer, aiming for high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

The initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.

Software for Structure Solution and Refinement:

-

SHELX Suite: A set of programs widely used for the solution (SHELXT or SHELXS) and refinement (SHELXL) of small-molecule crystal structures.

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including the SHELX suite.

Absorption Correction: For compounds containing heavy atoms like bromine, absorption of X-rays by the crystal can be significant and must be corrected for. Multi-scan absorption correction methods, implemented in programs like SADABS and PLATON , are commonly used to account for these effects.[2][3][4][5][6][7][8][9][10][11]

In-Depth Analysis of the Crystal Structure of a Brominated Phenothiazine: A Case Study of 3,7-dibromo-10H-phenothiazine

As a definitive crystal structure for this compound is not available, we will now delve into the crystallographic details of the closely related 3,7-dibromo-10H-phenothiazine (CSD Entry: 732813) to illustrate the type of information that can be gleaned from a successful crystal structure analysis.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for 3,7-dibromo-10H-phenothiazine.

| Parameter | Value |

| Chemical Formula | C₁₂H₇Br₂NS |

| Formula Weight | 357.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 5.0120(10) |

| c (Å) | 21.014(4) |

| β (°) | 94.12(3) |

| Volume (ų) | 1178.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.012 |

| Absorption Coefficient (mm⁻¹) | 7.996 |

| F(000) | 680 |

Data obtained from CCDC 732813.[1]

Molecular Geometry

The analysis of bond lengths and angles within the 3,7-dibromo-10H-phenothiazine molecule reveals the expected tricyclic butterfly conformation characteristic of the phenothiazine core. The bromine atoms are covalently bonded to the carbon atoms at the 3 and 7 positions of the phenothiazine ring system. The precise bond lengths and angles provide valuable data for computational modeling and understanding the electronic effects of the bromine substituents.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of 3,7-dibromo-10H-phenothiazine, a variety of intermolecular forces are at play, contributing to the overall stability of the crystal structure.

Key Intermolecular Interactions:

-

N-H···S Hydrogen Bonds: The hydrogen atom of the amine group in one molecule can form a hydrogen bond with the sulfur atom of a neighboring molecule. This interaction is a common feature in the crystal structures of phenothiazine derivatives.

-

C-H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

-

Halogen Bonding (Br···Br and Br···S Interactions): The bromine atoms, with their anisotropic distribution of electron density, can participate in halogen bonding. This involves an electrophilic region on the bromine atom (the σ-hole) interacting with a nucleophilic region on a neighboring molecule, such as another bromine atom or the sulfur atom. These interactions can play a significant role in directing the crystal packing.

Sources

- 1. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SADABS, Program for Empirical Absorption Correction of Area Detector Data | Semantic Scholar [semanticscholar.org]

- 3. MULTISCAN ABSORB [chem.gla.ac.uk]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. chem.gla.ac.uk [chem.gla.ac.uk]

- 6. xray.uky.edu [xray.uky.edu]

- 7. CORRECTION FOR ABSORPTION [platonsoft.nl]

- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. (Open Access) SADABS, Program for Empirical Absorption Correction of Area Detector Data (1996) | George M. Sheldrick | 4019 Citations [scispace.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-10H-phenothiazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-10H-phenothiazine is a brominated derivative of the phenothiazine core, a structure of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. This guide provides a comprehensive technical overview of these critical parameters. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on the parent phenothiazine molecule and related derivatives to provide robust, scientifically grounded predictions and methodologies. Furthermore, it outlines detailed protocols for determining solubility and assessing stability, equipping researchers with the necessary tools to handle and optimize the use of this compound.

Introduction to this compound

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad range of applications, most notably as antipsychotic medications.[1][2] The introduction of a bromine atom at the 2-position of the phenothiazine ring, as in this compound, significantly modifies the molecule's electronic properties, which in turn influences its chemical reactivity and biological activity.[1] This makes it a valuable intermediate and a subject of study for novel therapeutic agents and functional materials.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological assays.

Predicting the Solubility of this compound

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] The solubility of a compound is determined by the balance of its polar and non-polar characteristics.

The parent compound, 10H-phenothiazine, is characterized as being insoluble in water but slightly soluble in organic solvents like ethanol, ether, and chloroform.[4] It is also soluble in benzene, acetic acid, and petroleum ether.[5] The introduction of a bromine atom to the phenothiazine core increases the molecular weight and the polarizability of the molecule. Based on these characteristics, we can predict the solubility of this compound in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | As a non-polar solvent, hexane is unlikely to effectively solvate the polar N-H and C-Br bonds of the molecule. |

| Toluene | 2.4 | Moderate | The aromatic nature of toluene can engage in π-π stacking with the phenothiazine ring system, aiding solubility. |

| Diethyl Ether | 2.8 | Moderate | Ether can act as a hydrogen bond acceptor for the N-H group, but its overall low polarity may limit high solubility. |

| Chloroform | 4.1 | High | Chloroform is a good solvent for many organic compounds and is expected to effectively solvate this compound. |

| Ethyl Acetate | 4.4 | Moderate to High | Its moderate polarity and ability to act as a hydrogen bond acceptor suggest good solubility. |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a polar aprotic solvent that should readily dissolve the compound. |

| Acetone | 5.1 | High | Similar to THF, acetone's polarity should facilitate dissolution. |

| Acetonitrile (ACN) | 5.8 | Moderate to High | A polar aprotic solvent that is expected to be a good solvent for this compound. |

| Ethanol | 4.3 | Moderate | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, but the overall polarity may not be optimal. |

| Methanol | 5.1 | Moderate | Similar to ethanol, with slightly higher polarity. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically resistant)

Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a series of vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set at a constant temperature (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_diluted × DF Where:

-

C_diluted is the concentration of the diluted sample determined by the analytical method.

-

DF is the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Stability of this compound

Phenothiazines are known to be susceptible to degradation, primarily through oxidation and photodegradation.[6][7][8] The sulfur atom in the central ring is prone to oxidation, which can lead to the formation of colored degradation products.[6] Exposure to light, especially UV radiation, can also induce degradation pathways.[9][10][11][12]

Factors Influencing Stability

-

Light: As with many phenothiazine derivatives, this compound is likely to be photosensitive.[5][7] Exposure to light can lead to photodegradation, resulting in the formation of impurities and a change in the physical appearance of the compound or its solutions.[11][13]

-

Oxygen: The presence of atmospheric oxygen can promote the oxidation of the sulfur atom in the phenothiazine ring.[6] This process can be accelerated by heat and light.

-

Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[11]

-

pH: The stability of phenothiazine derivatives in solution can be pH-dependent.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store the solid compound in a tightly sealed, light-resistant container at room temperature. For solutions, especially if stored for an extended period, use amber glassware or wrap the container in aluminum foil and store at a low temperature (2-8°C).[6]

-

Handling: When preparing solutions or conducting experiments, minimize exposure to light and air.[6] For sensitive applications, it may be necessary to work under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods.[9][10]

Materials and Equipment

-

This compound

-

Organic solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector)

Step-by-Step Procedure

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent.

-

Expose to Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Oxidation: Add H₂O₂ to a final concentration of 3% and keep at room temperature.

-

Thermal Stress: Store a solution in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10][14]

-

-

Control Samples: For each stress condition, prepare a corresponding control sample that is protected from the stress (e.g., a dark control for photostability, a room temperature sample for thermal stress).

-

Time Points: Analyze the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA detector will help in assessing the peak purity.

Caption: Workflow for a forced degradation study.

Conclusion

While direct, published data on the solubility and stability of this compound is scarce, a scientifically sound understanding can be derived from the known properties of the phenothiazine class of compounds. It is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in other common organic solvents such as chloroform and THF. The primary stability concerns are oxidation and photodegradation, necessitating careful storage and handling to protect the compound from light and air. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and systematically assess the stability of this compound, thereby enabling its effective and reliable use in research and development.

References

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- PHENOTHIAZINE - ChemBK. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Technical Support Center: Stability and Degradation of Phenothiazine Compounds. (n.d.). Benchchem.

- 2-bromo-1,9-dimethyl-10H-phenothiazine. (n.d.). PubChem.

- Phenothiazine. (n.d.). Solubility of Things.

- This compound. (2023, August 15). Smolecule.

- Drug stability testing 101. (n.d.). Thermo Fisher Scientific.

- Technical Guide: Prevention of Photosensitive Compound Degradation During Storage. (n.d.). Benchchem.

- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).

- This compound. (n.d.). Sigma-Aldrich.

- Phenothiazine. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Journal of pharmaceutical sciences.

- Ahmadian, S., Panahi-Azar, V., & Jouyban, A. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.

- Montanaro, A., & Sortino, S. (2003). Photophysics and photochemistry of 2-chlorophenothiazine derivatives in alcohols. Photochemical & Photobiological Sciences.

- Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. (n.d.). Benchchem.

- This compound. (n.d.). ChemWhat.

- Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. (1975). PubMed.

- This compound. (n.d.). ChemicalBook.

- Phenothiazine. (n.d.). In Wikipedia.

- This compound. (n.d.). Alentris Research Pvt. Ltd.

- This compound. (n.d.). PubChem.

- Figure S1. Measured solubility of Phenothiazine derivatives (neutral...). (n.d.). ResearchGate.

- Zhang, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science.

Sources

- 1. Buy this compound | 66820-95-9 [smolecule.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

Introduction: The Phenothiazine Core and the Role of Halogenation

An In-Depth Technical Guide to the Electrochemical Properties of 2-Bromo-10H-phenothiazine

This guide provides a comprehensive technical overview of the electrochemical properties of this compound, a heterocyclic compound of significant interest in materials science and drug development. We will explore its synthesis, the methodologies for its electrochemical characterization, and the influence of the bromine substituent on its redox behavior. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique electronic characteristics of this molecule.

Phenothiazine (PTZ) is an electron-rich, sulfur- and nitrogen-containing tricyclic aromatic compound.[1] Its "butterfly" conformation and potent electron-donating nature make it a foundational building block for a vast array of functional organic materials.[1] Phenothiazine and its derivatives have been successfully integrated into diverse optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[2]

The electronic properties of the phenothiazine core can be precisely tuned through chemical modification. Substitution on the aromatic rings is a key strategy to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the material's redox potentials, absorption spectra, and charge transport capabilities.

Halogenation, particularly bromination, is a critical tool in this context. The introduction of a bromine atom, an electron-withdrawing group, is known to influence the electron density of the phenothiazine ring.[2] This guide focuses specifically on this compound, examining how the placement of a bromine atom at the 2-position impacts its electrochemical signature, providing a pathway to materials with tailored properties.

Synthesis of this compound

While various methods exist for the synthesis of phenothiazine derivatives, a common and effective route to halogenated phenothiazines is through direct electrophilic substitution. The following protocol describes a plausible and widely adopted method using N-Bromosuccinimide (NBS) as a brominating agent.

Rationale for Experimental Choices

-

Solvent: Dichloromethane (CH2Cl2) is chosen as it is a relatively inert solvent that readily dissolves the phenothiazine starting material and NBS.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is preferable to elemental bromine (Br2) as it reduces the formation of poly-brominated and other side products.

-

Temperature: The reaction is typically performed at room temperature to maintain selectivity and prevent degradation of the phenothiazine core.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 10H-phenothiazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in dichloromethane to the stirred phenothiazine solution. The addition should be done dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with deionized water.

-

Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Electrochemical Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is an indispensable technique for probing the redox behavior of electroactive molecules like this compound.[3] It provides critical data on oxidation and reduction potentials, the stability of the generated radical ions, and the kinetics of electron transfer.[4]

Core Principles and Self-Validating Protocol

A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3] The potential of the working electrode is swept linearly with time, and the resulting current from the oxidation or reduction of the analyte is measured.

A self-validating protocol ensures reproducibility and accuracy:

-

Solvent and Electrolyte Purity: Use high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure a wide potential window and minimize interference.

-

Deoxygenation: The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment to prevent oxygen reduction from interfering with the measurement.

-

Internal Standard: Ferrocene is often added at the end of an experiment as an internal standard. Its well-defined, reversible oxidation wave (Fc/Fc+) allows for accurate potential referencing.

-

Scan Rate Dependence: Performing CV at multiple scan rates helps to determine if the redox process is reversible and diffusion-controlled. For a reversible process, the peak currents should be proportional to the square root of the scan rate.

Experimental Protocol for CV Analysis

-

Preparation: Prepare a ~1 mM solution of this compound in a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean.

-

Deoxygenation: Purge the solution with argon for at least 15 minutes.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.

-

Vary Scan Rate: Repeat the measurement at various scan rates (e.g., 50, 100, 200 mV/s) to analyze the kinetics.

-

Internal Referencing: Add a small amount of ferrocene and record the voltammogram again to reference the measured potentials to the Fc/Fc+ couple.

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Expected Electrochemical Behavior of this compound

Phenothiazine derivatives typically undergo two successive one-electron oxidations.[5][6] The first oxidation is generally a reversible process that forms a stable cation radical (PTZ•+). The second oxidation, which forms a dication (PTZ2+), is often less reversible.[7]

The bromine atom at the 2-position is an electron-withdrawing group due to its inductive effect. This effect decreases the electron density on the phenothiazine ring system, making it more difficult to remove an electron.[8] Consequently, the oxidation potential of this compound is expected to be shifted to a more positive (anodic) value compared to the unsubstituted 10H-phenothiazine. The parent 10-phenyl-10H-phenothiazine shows a reversible oxidation at Eox = 0.70 V vs SCE.[9] Studies on other substituted phenothiazines confirm that electron-withdrawing groups shift the oxidation potential to higher values.[8]

The expected redox process is: PTZ-Br ⇌ [PTZ-Br]•+ + e- (First Oxidation, E1) [PTZ-Br]•+ ⇌ [PTZ-Br]2+ + e- (Second Oxidation, E2)

| Compound | First Oxidation Potential (E1/2 vs Fc/Fc+) | Second Oxidation Potential (E1/2 vs Fc/Fc+) | Reference |

| N-ethylphenothiazine | +0.289 V | > +0.9 V (Irreversible) | [7] |

| This compound | Expected > +0.3 V | Expected to be more positive and likely irreversible | Inferred from[7][8] |

Theoretical Insights from DFT Calculations

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental electrochemical data. By calculating the energies of the HOMO and LUMO, one can predict and rationalize the redox behavior of a molecule.

-

HOMO Energy: The energy of the HOMO is directly related to the ionization potential and, therefore, the oxidation potential. A lower HOMO energy level corresponds to a molecule that is more difficult to oxidize (i.e., has a more positive oxidation potential). For this compound, the electron-withdrawing bromine atom is predicted to lower the HOMO energy compared to unsubstituted phenothiazine.

-

Spin Density: DFT can also be used to calculate the spin density distribution in the cation radical, providing insight into its electronic structure and stability.

These computational insights are invaluable for the rational design of new phenothiazine derivatives with targeted electrochemical properties for specific applications.

Applications and Future Outlook

The specific electrochemical properties of this compound make it a valuable building block for advanced functional materials and pharmaceuticals.

-

Organic Electronics: By shifting the oxidation potential to a more positive value, the bromine substituent allows for the creation of materials with deeper HOMO levels. This is highly desirable for use as hole-transport materials or donors in organic solar cells, as it can lead to higher open-circuit voltages (Voc).[1]

-

Drug Development: The phenothiazine scaffold is a well-known pharmacophore.[10] Introducing a bromine atom can alter the metabolic stability and receptor binding affinity of potential drug candidates. Its redox properties are also relevant, as the formation of radical cations can be implicated in the mechanism of action or metabolic pathways of drugs.[11]

-

Sensors and Electrochromics: As a redox-active molecule, it can be incorporated into polymers or films for use in chemical sensors or electrochromic devices, where a change in oxidation state leads to a change in color or another measurable signal.[12]

The ability to fine-tune the fundamental electrochemical properties of the robust phenothiazine core through straightforward halogenation ensures that this compound will continue to be a molecule of high interest for the foreseeable future. Further experimental work to precisely quantify its redox potentials and explore its performance in device settings is a promising area for continued research.

References

- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2025).

- Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. (n.d.). ijpbs.com. [Link]

- Porphyrin Bearing Phenothiazine Pincers as Hosts for Fullerene Binding via Concave-Convex Complementarity: Synthesis and Complex. (n.d.). The Royal Society of Chemistry. [Link]

- Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2021). AIP Publishing. [Link]

- A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (n.d.). The Royal Society of Chemistry. [Link]

- Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. (n.d.).

- Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. (n.d.).

- Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. (2025).

- Electrochemical oxidation of 2,10-disubstituted phenothiazines. (n.d.).

- SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2008).

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022).

- Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. (2018). Journal of the American Chemical Society. [Link]

- Spectroscopic and electrochemical properties of 2-aminophenothiazine. (2025).

- Synthesis of 2-substituted phenothiazines. (1969).

- Cyclic-voltammetric studies of some phenothiazine dyes. (n.d.). The Royal Society of Chemistry. [Link]

- The electrochemistry of phenothiazine derivatives. (2023). Lancashire Online Knowledge. [Link]

- Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. (n.d.). The Royal Society of Chemistry. [Link]

- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (n.d.).

- pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2025).

- Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. (n.d.). The Royal Society of Chemistry. [Link]

- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2021). MDPI. [Link]

- A Practical Beginner's Guide to Cyclic Voltammetry. (2017). University of Duisburg-Essen. [Link]

- Electrochemical Behaviour of 2-Hydroxy-5-Methyl Benzophenone Benzoylhydrazone. (n.d.). rjpbcs.com. [Link]/[13].pdf)

- Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]

- Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. (n.d.). The Royal Society of Chemistry. [Link]

- Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. (2025).

- Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications. (n.d.). The Royal Society of Chemistry. [Link]

- Electrochemical behavior of Al-In-Zn-Sn alloys with different amounts of Sn in alkaline solution. (2025).

Sources

- 1. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. uni-due.de [uni-due.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. xray.uky.edu [xray.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Photophysical Properties of 2-Bromo-10H-phenothiazine Derivatives

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 2-Bromo-10H-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals working with these versatile compounds. This document explores their synthesis, detailed photophysical characterization, and the underlying principles that govern their behavior, offering both theoretical insights and practical methodologies.

Introduction: The Enduring Potential of the Phenothiazine Scaffold

Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, forms the structural core of a vast array of molecules with significant applications in medicine and materials science.[1] Its unique, non-planar "butterfly" conformation, coupled with the electron-rich nature of the sulfur and nitrogen heteroatoms, endows phenothiazine derivatives with remarkable electronic and optical properties.[2][3] The introduction of a bromine atom at the 2-position of the phenothiazine nucleus serves as a versatile synthetic handle, enabling the facile introduction of various functional groups through cross-coupling reactions. This strategic functionalization allows for the fine-tuning of the molecule's photophysical characteristics, making this compound a pivotal building block for the development of novel fluorescent probes, photosensitizers, and materials for optoelectronic applications.[4][5]

This guide will delve into the synthesis of these derivatives and provide a detailed exploration of their key photophysical properties, including absorption, fluorescence, and the influence of the surrounding environment.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the modification of the phenothiazine core. A common and efficient strategy involves the N-alkylation of the phenothiazine, followed by selective bromination.

General Synthetic Workflow

A representative synthetic route to a functionalized 2-bromo-phenothiazine derivative is outlined below. This particular example leads to the formation of 7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde, a versatile intermediate for further derivatization.[4]

Caption: Synthetic workflow for a 2-bromo-phenothiazine derivative.

Experimental Protocol: Synthesis of 7-Bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde[4]

Materials:

-

10-(2-Decyl-tetradecyl)-10H-phenothiazine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Vilsmeier-Haack Formylation

-

In a dry, nitrogen-purged flask, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring.

-

Add a solution of 10-(2-decyl-tetradecyl)-10H-phenothiazine in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde.

Step 2: Bromination

-

Dissolve the formylated phenothiazine from Step 1 in dichloromethane in a sealed vessel.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Heat the mixture to 50 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with water and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde as the final product.

Core Photophysical Properties and Their Characterization

The photophysical behavior of this compound derivatives is dictated by the interplay of the electron-donating phenothiazine core, the nature of the substituents, and the surrounding solvent environment. A thorough understanding of their absorption and emission properties is crucial for their application in various technologies.

UV-Visible Absorption Spectroscopy